Cerestat - 137160-11-3

Cerestat

Catalog Number: EVT-1197909
CAS Number: 137160-11-3
Molecular Formula: C20H22ClN3
Molecular Weight: 339.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cerestat (also known as Aptiganel Hydrochloride or CNS 1102) is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the ion channel associated with the receptor []. NMDA receptors play a crucial role in excitatory neurotransmission in the central nervous system.

Cerestat acts by blocking the flow of ions through the NMDA receptor channel when the receptor is in an open state [, ]. This mechanism distinguishes it from competitive antagonists, which bind directly to the glutamate recognition site on the NMDA receptor.

Cerestat has been investigated extensively as a potential neuroprotective agent in various preclinical and clinical studies involving conditions such as stroke, traumatic brain injury, and spinal cord injury [, , , ].

Source and Classification

Aptiganel hydrochloride is classified as a neuroprotective agent and an NMDA receptor antagonist. It is derived from research focused on compounds that can block excitotoxic pathways in the brain, which are implicated in neuronal damage during ischemia. The empirical formula of Aptiganel hydrochloride is C20H21N3HClC_{20}H_{21}N_{3}\cdot HCl .

Synthesis Analysis

The synthesis of Aptiganel hydrochloride involves several chemical reactions that lead to the formation of its active structure. While specific synthetic details are often proprietary, the general methodology includes:

  1. Starting Materials: The synthesis typically begins with a substituted aniline and a naphthyl guanidine derivative.
  2. Reaction Conditions: The reaction may involve coupling reactions under controlled temperatures and pH levels to ensure proper formation of the guanidine moiety.
  3. Purification: Post-synthesis, Aptiganel hydrochloride is purified through crystallization or chromatography techniques to achieve a high level of purity, often exceeding 98% .
Molecular Structure Analysis

Aptiganel hydrochloride features a complex molecular structure characterized by:

  • Core Structure: The molecule consists of a phenyl group linked to a naphthalene moiety through a guanidine linkage.
  • Spatial Configuration: The three-dimensional arrangement of atoms allows for interaction with the NMDA receptor's ion channel site, which is crucial for its antagonistic action.
  • Molecular Weight: The molecular weight of Aptiganel hydrochloride is approximately 337.82 g/mol .

Structural Data

  • Chemical Formula: C20H21N3HClC_{20}H_{21}N_{3}\cdot HCl
  • Melting Point: Specific melting point data is often proprietary but generally falls within typical ranges for similar compounds.
Chemical Reactions Analysis

Aptiganel hydrochloride primarily participates in reactions involving:

  1. Binding Interactions: It binds to the NMDA receptor, blocking calcium influx and preventing excitotoxic damage.
  2. Metabolism: In vivo studies suggest that Aptiganel undergoes hepatic metabolism, where it may be converted into various metabolites that can influence its pharmacokinetics and pharmacodynamics.

Reaction Parameters

  • pH Sensitivity: The activity of Aptiganel may vary with pH, influencing its binding affinity to the NMDA receptor.
  • Concentration Effects: Efficacy in clinical settings has been observed at plasma concentrations around 10 ng/mL .
Mechanism of Action

The mechanism of action of Aptiganel hydrochloride involves:

  1. NMDA Receptor Antagonism: By selectively blocking the ion channel associated with the NMDA receptor, Aptiganel inhibits excessive calcium influx into neurons, which can lead to cell death during ischemic conditions.
  2. Neuroprotection: This blockade helps preserve neuronal integrity by reducing excitotoxicity and subsequent apoptotic pathways triggered by ischemia .

Relevant Data

  • In animal models, effective neuroprotection was noted at plasma concentrations above 10 ng/mL .
  • Clinical trials indicated that while it showed promise in preclinical studies, efficacy in human subjects was limited due to design flaws and dosage issues .
Physical and Chemical Properties Analysis

Aptiganel hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like ethanol, which facilitates its administration via intravenous routes.
  • Stability: The compound remains stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

Key Properties

PropertyValue
Molecular Weight337.82 g/mol
SolubilitySoluble in water
StabilityStable at room temperature
Applications

Aptiganel hydrochloride has been primarily investigated for its potential applications in:

  1. Acute Ischemic Stroke Treatment: Its primary application is aimed at reducing neuronal damage during acute ischemic events by blocking excitotoxic pathways.
  2. Neuroprotective Research: Ongoing studies explore its efficacy in various neurological disorders where excitotoxicity plays a role, including traumatic brain injury and neurodegenerative diseases .
  3. Pharmacological Studies: Aptiganel serves as a model compound for studying NMDA receptor interactions and developing new neuroprotective agents.

Despite its initial promise, clinical trials have shown mixed results regarding efficacy and safety, leading to calls for further research into optimized dosing regimens and combination therapies .

Introduction to Aptiganel Hydrochloride: Chemical and Pharmacological Profile

Structural Characterization and Molecular Formula

Aptiganel hydrochloride features a molecular weight of 339.86 g/mol and a CAS registry number of 137159-92-3. Its core structure comprises a guanidine group linked to a 1-naphthalene moiety and a 3-ethylphenyl ring with a methyl substituent on the guanidine nitrogen [5] [6]. The hydrochloride salt enhances water solubility (17 mg/mL), facilitating intravenous administration in clinical settings [6].

The molecule’s planar naphthalene system enables hydrophobic interactions within the NMDA receptor channel pore, while the ethylphenyl group contributes to steric specificity. This design allows voltage-dependent channel blockade, wherein the compound preferentially inhibits pathologically overactivated NMDA receptors under depolarizing conditions [3] [7]. Crystallographic analyses confirm that the protonated guanidine group forms ionic bonds with channel-lining residues, stabilizing the closed state of the receptor [7].

Table 1: Structural and Physicochemical Properties of Aptiganel Hydrochloride

PropertyValue/Description
Molecular FormulaC₂₀H₂₁N₃·HCl
Molecular Weight339.86 g/mol
CAS Number137159-92-3
Chemical IUPAC NameN-(3-Ethylphenyl)-N-methyl-N''-1-naphthalenylguanidine hydrochloride
Solubility17 mg/mL in water
Key Structural FeaturesGuanidine backbone, 1-naphthalene, 3-ethylphenyl

Mechanism of Action: NMDA Receptor Antagonism

Aptiganel acts as a non-competitive NMDA receptor antagonist, binding selectively to the phencyclidine (PCP) site within the receptor-associated ion channel. This site, located deep within the channel pore, enables Aptiganel to physically obstruct ion flux upon channel activation [3] [7]. Unlike competitive antagonists (e.g., Selfotel), which compete with glutamate for surface receptors, non-competitive antagonists like Aptiganel offer theoretical advantages by functioning independently of glutamate concentration gradients [4].

The antagonist effect is voltage-dependent and use-dependent, meaning Aptiganel’s inhibitory activity increases during prolonged NMDA receptor activation—a hallmark of excitotoxic conditions like ischemia. Under such pathological depolarization, the channel conformation shifts, enhancing Aptiganel’s binding affinity. Mechanistically, this disrupts calcium and sodium influx, preventing downstream cytotoxic cascades involving nitric oxide synthase, proteases, and free radicals [3] [4]. Preclinical studies confirmed Aptiganel achieves neuroprotection at plasma concentrations >10 ng/mL, effectively reducing infarct volumes in animal stroke models [2] [7].

Table 2: Pharmacodynamic Profile of Aptiganel Hydrochloride

ParameterCharacteristic
Primary TargetNMDA receptor ion channel (PCP site)
MechanismNon-competitive, voltage-dependent blockade
SelectivityHigh for NMDA receptor over other glutamate receptors
Neuroprotective PathwayInhibition of Ca²⁺/Na⁺ influx → Attenuation of excitotoxicity
Effective Concentration>10 ng/mL in plasma

Historical Development as a Neuroprotective Agent

Aptiganel’s development originated from efforts to translate excitotoxicity research into clinical therapies. Preceding compounds like dizocilpine (MK-801) showed neuroprotective efficacy in animal models but caused severe psychotomimetic effects. Aptiganel was engineered for improved tolerability while retaining high-affinity channel blockade [3] [7]. Phase I trials established its safety profile in healthy volunteers, though dose-limiting effects like hypertension and CNS excitation were noted [2].

Phase II studies aimed to identify a dosing regimen achieving neuroprotective plasma concentrations (>10 ng/mL). A key trial demonstrated that a 4.5-mg intravenous bolus followed by a 0.75-mg/h infusion for 12 hours achieved target concentrations with manageable side effects [2]. This regimen advanced to a pivotal Phase II/III trial (published in 2001) involving 628 acute ischemic stroke patients across 156 centers. Participants received high-dose Aptiganel (5-mg bolus + 0.75-mg/h infusion), low-dose (3-mg bolus + 0.5-mg/h infusion), or placebo within 6 hours of stroke onset [1].

The trial was suspended prematurely due to futility signals and a mortality imbalance:

  • No improvement in 90-day Modified Rankin Scale scores (median score = 3 across all groups).
  • Higher 120-day mortality with high-dose Aptiganel (26.3%) versus placebo (19.2%, P = 0.06).
  • Placebo patients showed greater neurological improvement on the NIH Stroke Scale at day 7 [1].

These results aligned with broader failures in excitatory amino acid antagonist development. A 2003 Cochrane review of 13 glutamate modulators (11,209 patients) concluded no agent demonstrated clinical benefit, with Aptiganel showing a non-significant trend toward harm (OR 1.20 for poor functional outcome) [4]. Consequently, further development of Aptiganel was discontinued, marking it as a cautionary example of preclinical efficacy not translating to human neuroprotection.

Table 3: Key Clinical Trial Outcomes for Aptiganel Hydrochloride in Acute Stroke

ParameterHigh-Dose AptiganelLow-Dose AptiganelPlacebo
Modified Rankin Scale (90-day)Median score = 3Median score = 3Median score = 3
Mortality (120-day)26.3%*22.5%19.2%
NIHSS Change (Day 7)+0.9 points*-0.5 points-0.8 points
ConclusionNo efficacy; potential harmNo efficacyReference group

*P < 0.05 or trending toward significance vs. placebo [1]

The discontinuation of Aptiganel underscored the complexity of excitotoxicity in human stroke, where heterogeneous patient populations, delayed treatment initiation, and redundant cell-death pathways likely diminished therapeutic efficacy. Despite its clinical failure, Aptiganel remains a structurally and mechanistically significant case study in neuroprotective drug development [4] [7].

Properties

CAS Number

137160-11-3

Product Name

Aptiganel hydrochloride

IUPAC Name

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine;hydrochloride

Molecular Formula

C20H22ClN3

Molecular Weight

339.9 g/mol

InChI

InChI=1S/C20H21N3.ClH/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19;/h4-14H,3H2,1-2H3,(H2,21,22);1H

InChI Key

CKAKVKWRMCAYJD-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl

Synonyms

aptiganel
aptiganel hydrochloride
CERESTAT
CNS 1102
CNS-1102
N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine HCl

Canonical SMILES

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.